Cy5-PEG7-TCO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H85ClN4O10 |

|---|---|

Molecular Weight |

1021.8 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h6-7,9,13-14,16-19,23-28,47H,8,10-12,15,20-22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b7-6-; |

InChI Key |

NYWQDEGTBCEAIM-NAFXZHHSSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cy5-PEG7-TCO for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG7-TCO is a fluorescent probe designed for highly specific and efficient labeling of biomolecules in complex biological systems. This reagent combines the bright, far-red fluorescent properties of Cyanine 5 (Cy5) with the versatility of bioorthogonal click chemistry. The core of its functionality lies in the trans-cyclooctene (TCO) group, which undergoes a rapid and specific reaction with tetrazine-modified molecules. A seven-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making Cy5-PEG7-TCO a powerful tool for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

This guide provides a comprehensive overview of the technical aspects of Cy5-PEG7-TCO, including its chemical properties, the underlying reaction mechanism, detailed experimental protocols, and visualizations of its structure and workflow.

Core Components of Cy5-PEG7-TCO

Cy5-PEG7-TCO is a tripartite molecule, with each component contributing to its overall function:

-

Cyanine 5 (Cy5): A widely used fluorescent dye known for its high extinction coefficient, good quantum yield, and emission in the far-red region of the spectrum. This minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

-

Polyethylene Glycol (PEG7): A seven-unit PEG linker is a hydrophilic spacer that improves the water solubility of the molecule. It also provides a flexible arm that reduces the likelihood of steric hindrance between the dye and the target biomolecule, ensuring efficient labeling.

-

Trans-cyclooctene (TCO): This is the bioorthogonal reactive handle. TCO is a strained alkene that rapidly and specifically reacts with a tetrazine partner via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is highly efficient under physiological conditions and does not require a catalyst.

Quantitative Data

The photophysical and chemical properties of Cy5-PEG7-TCO are summarized in the table below. The data for the Cy5 fluorophore are representative of the conjugate.

| Property | Value | Reference |

| Molecular Formula | C57H85ClN4O10 | [1][2] |

| Molecular Weight | 1021.76 g/mol | [1][3] |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~666 nm | |

| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.2 | |

| Recommended Storage | -20°C, protect from light and moisture. | [4] |

Reaction Mechanism: Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition

The labeling of a target molecule with Cy5-PEG7-TCO is achieved through the inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" reaction occurs between the TCO group on the Cy5-PEG7-TCO and a tetrazine moiety that has been incorporated into the target biomolecule.

The key features of this reaction are:

-

High Speed: The reaction is extremely fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations of reactants.

-

Specificity: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.

-

Biocompatibility: The reaction proceeds readily in aqueous buffers and under physiological conditions (temperature and pH) without the need for cytotoxic catalysts like copper.

-

Irreversible Ligation: The reaction forms a stable covalent bond between the TCO and tetrazine, resulting in a permanently labeled biomolecule.

The reaction proceeds through a [4+2] cycloaddition, where the tetrazine acts as the diene and the TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyrazine product.

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.

Experimental Protocols

The following are detailed protocols for the use of Cy5-PEG7-TCO in common bioconjugation applications.

Protocol 1: Labeling of Tetrazine-Modified Antibodies

This protocol describes the labeling of an antibody that has been previously modified to contain a tetrazine group.

Materials:

-

Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

Cy5-PEG7-TCO

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25 or similar)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Cy5-PEG7-TCO Stock Solution: Immediately before use, dissolve Cy5-PEG7-TCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

Antibody Preparation: Adjust the concentration of the tetrazine-modified antibody to 1-5 mg/mL in the reaction buffer.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the Cy5-PEG7-TCO stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing is recommended.

-

Purification: Remove the unreacted Cy5-PEG7-TCO by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

Protocol 2: Pre-targeted Live-Cell Imaging

This protocol describes a two-step pre-targeting approach for live-cell imaging. In the first step, cells are treated with a TCO-modified targeting molecule (e.g., an antibody or a small molecule). In the second step, the cells are labeled with a tetrazine-functionalized fluorescent probe. For the purpose of this guide, we will describe the labeling of cells that have been pre-targeted with a TCO-antibody, followed by the addition of a Cy5-tetrazine probe. The workflow is analogous when using Cy5-PEG7-TCO to label tetrazine-pre-targeted cells.

Materials:

-

Live cells cultured on imaging plates or coverslips

-

TCO-modified antibody specific for a cell surface target

-

Cy5-tetrazine

-

Live-cell imaging medium

-

Anhydrous DMSO

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at an optimized concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound TCO-antibody.

-

Labeling: Prepare a staining solution of Cy5-tetrazine in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells.

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.

Visualizations

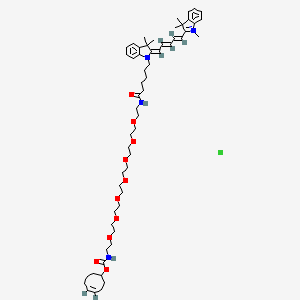

Chemical Structure of Cy5-PEG7-TCO

Caption: Schematic diagram of the Cy5-PEG7-TCO molecule.

Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling a tetrazine-modified antibody with Cy5-PEG7-TCO.

References

Introduction to Cy5-PEG7-TCO and Bioorthogonal Chemistry

An In-Depth Technical Guide to Cy5-PEG7-TCO for Researchers, Scientists, and Drug Development Professionals

Cy5-PEG7-TCO is a fluorescent probe designed for bioorthogonal chemistry applications. It comprises three key components: a Cyanine 5 (Cy5) fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group.[1][2] This molecule is instrumental in the specific labeling and visualization of biomolecules in complex biological systems without interfering with native biochemical processes.[1]

The core technology behind the utility of Cy5-PEG7-TCO is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This is a type of "click chemistry" reaction that occurs between the TCO group on the Cy5-PEG7-TCO molecule and a tetrazine-modified target molecule.[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for catalysts.

Core Properties and Quantitative Data

The physicochemical properties of Cy5-PEG7-TCO are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C57H85ClN4O10 | |

| Molecular Weight | 1021.76 g/mol | |

| Excitation Maximum (λex) | ~651 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Reactive Group | trans-cyclooctene (TCO) | |

| Reaction Partner | Tetrazine | |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | |

| Reaction Rate (TCO-tetrazine) | > 800 M⁻¹s⁻¹ |

Signaling Pathways and Experimental Workflows

The utility of Cy5-PEG7-TCO is best understood through its application in experimental workflows. Below are diagrams illustrating the chemical reaction and a typical experimental procedure for labeling and imaging.

Caption: Chemical components and reaction of Cy5-PEG7-TCO.

Caption: General experimental workflow for bioorthogonal labeling.

Detailed Experimental Protocols

The following are generalized protocols for the use of Cy5-PEG7-TCO in cell labeling and protein labeling experiments. Note that specific concentrations and incubation times may need to be optimized for your particular system.

Protocol 1: Fluorescent Labeling of Tetrazine-Modified Cells

This protocol outlines the steps for labeling cells that have been metabolically engineered to display tetrazine groups on their surface.

Materials:

-

Tetrazine-labeled cells in culture

-

Cy5-PEG7-TCO

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS) or other appropriate cell imaging buffer

-

Fluorescence microscope with appropriate filters for Cy5

Procedure:

-

Cell Preparation:

-

Culture cells that have been pre-labeled with a tetrazine-containing metabolic precursor.

-

Wash the cells once with PBS to remove any unreacted precursor.

-

-

Preparation of Cy5-PEG7-TCO Staining Solution:

-

Prepare a stock solution of Cy5-PEG7-TCO in anhydrous DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in cell culture medium or imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

-

Labeling Reaction:

-

Add the Cy5-PEG7-TCO staining solution to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The reaction is typically rapid.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with PBS or imaging buffer to remove any unbound Cy5-PEG7-TCO.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with excitation and emission filters appropriate for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).

-

Protocol 2: Labeling of Tetrazine-Modified Proteins

This protocol describes the labeling of a purified protein that has been chemically modified to contain a tetrazine group.

Materials:

-

Tetrazine-modified protein in an appropriate buffer (e.g., PBS)

-

Cy5-PEG7-TCO

-

Anhydrous DMSO

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of Cy5-PEG7-TCO in anhydrous DMSO (e.g., 10-20 mM).

-

Ensure the tetrazine-modified protein is at a suitable concentration in a buffer free of reactive components.

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the Cy5-PEG7-TCO stock solution to the tetrazine-modified protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Due to the fast kinetics, the reaction may be complete in as little as 30 minutes.

-

-

Purification:

-

Remove the excess, unreacted Cy5-PEG7-TCO from the labeled protein using a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

-

The labeled protein is now ready for downstream applications such as SDS-PAGE, western blotting, or fluorescence-based assays. Confirm labeling efficiency and protein integrity as needed.

-

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, offering a versatile means to enhance the therapeutic properties of biomolecules. This guide provides a comprehensive technical overview of PEG linkers, focusing on their fundamental characteristics, diverse applications, and the critical role they play in the design and optimization of bioconjugates, particularly antibody-drug conjugates (ADCs). We delve into the quantitative impact of PEG linker properties on pharmacokinetics and efficacy, provide detailed experimental protocols for common conjugation chemistries, and present visual workflows and pathways to elucidate the logical relationships governing their application in drug development.

Core Principles of PEG Linkers in Bioconjugation

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[1][2] When used as linkers in bioconjugation, PEGs serve as flexible spacers that connect a biomolecule (e.g., an antibody) to another molecule (e.g., a cytotoxic drug).[] The unique physicochemical properties of PEG make it an ideal candidate for this purpose.[4]

Key Advantages of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic molecules, which is particularly beneficial for the formulation and administration of certain drugs.[5]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a bioconjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.

-

Reduced Immunogenicity: The flexible PEG chains can create a protective hydrophilic shield around the bioconjugate, masking it from the immune system and thereby reducing the potential for an immunogenic response.

-

Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation, leading to increased stability in biological environments.

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and reactivity.

-

Linear vs. Branched PEG Linkers: Linear PEGs consist of a single chain of repeating ethylene glycol units. Branched PEGs have multiple PEG chains radiating from a central core, which can offer a greater hydrodynamic volume and more effective shielding of the conjugated molecule.

-

Monodisperse vs. Polydisperse PEGs: Monodisperse PEGs have a precisely defined number of ethylene glycol units and therefore a single molecular weight. Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights. For therapeutic applications requiring high purity and batch-to-batch consistency, monodisperse PEGs are generally preferred.

-

Cleavable vs. Non-cleavable Linkers: This is a critical distinction in drug delivery applications.

-

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved to release the payload under specific conditions found at the target site, such as the acidic environment of endosomes or the presence of specific enzymes. This allows for controlled drug release.

-

Non-cleavable Linkers: These linkers form a stable covalent bond that remains intact. The release of the payload from a non-cleavable linker typically relies on the degradation of the entire bioconjugate within the target cell. Non-cleavable linkers often exhibit greater plasma stability.

-

Quantitative Impact of PEG Linkers

The properties of the PEG linker, particularly its length, have a quantifiable impact on the performance of a bioconjugate.

Physicochemical Properties of Discrete PEG Linkers

The molecular weight and length of discrete PEG linkers are critical parameters that influence their behavior in biological systems.

| PEG Linker | Number of PEO Units | Molecular Weight (Da) | Contour Length (nm) |

| PEG2 | 2 | 88 | 0.6 |

| PEG4 | 4 | 176.2 | 1.4 |

| PEG8 | 8 | 352.4 | 2.8 |

| PEG12 | 12 | 528.6 | 4.2 |

| PEG24 | 24 | 1057.2 | 8.4 |

| PEG36 | 36 | 1603.9 | 12.7 |

This data is synthesized from multiple sources providing information on discrete PEG linkers.

Impact of PEG Linker Length on ADC Pharmacokinetics

Increasing the length of the PEG linker generally leads to a decrease in the clearance rate of an ADC, resulting in a longer plasma half-life.

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Adapted from Burke et al., 2017.

Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

The effect of PEG linker length on the potency of an ADC can vary. While longer linkers can sometimes lead to a decrease in in vitro cytotoxicity due to steric hindrance, they often enhance in vivo efficacy by improving the pharmacokinetic profile.

| Linker | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy (% Tumor Growth Inhibition) |

| PEG4 | 10-20 | Moderate |

| PEG8 | 15-30 | High |

| PEG12 | 20-40 | High |

| PEG24 | 30-60 | Very High |

This table represents a qualitative and quantitative summary synthesized from preclinical studies. Absolute values are highly dependent on the specific antibody, payload, and tumor model.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.

Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to the primary amines (e.g., lysine residues) of a protein.

Materials:

-

Protein to be PEGylated (e.g., monoclonal antibody)

-

PEG-NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris or glycine)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).

-

Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG and other small molecules from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

Thiol-Reactive PEGylation via Maleimide Chemistry

This protocol details the conjugation of a PEG-maleimide to the thiol groups of a protein, often from reduced cysteine residues in an antibody.

Materials:

-

Antibody

-

Reducing agent (e.g., TCEP or DTT)

-

PEG-Maleimide

-

Degassed reaction buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns

Procedure:

-

Antibody Reduction (Optional): To expose thiol groups from interchain disulfide bonds, incubate the antibody with a controlled molar excess of a reducing agent like TCEP or DTT (e.g., at 37°C for 30-60 minutes). Remove the excess reducing agent using a desalting column.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-maleimide in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction:

-

Add the PEG-maleimide stock solution to the reduced (or naturally thiol-containing) antibody solution. A 10- to 20-fold molar excess of the maleimide reagent over available thiol groups is a typical starting point.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess PEG-maleimide.

-

Purification: Purify the PEGylated antibody conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-maleimide and quenching reagent.

Purification and Characterization of PEGylated Bioconjugates

Purification:

-

Size-Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius. It is effective at removing unreacted PEG and other small molecules.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for characterizing ADCs, as it can often resolve species with different drug-to-antibody ratios (DARs).

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.

Characterization:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to estimate the molecular weight of the PEGylated conjugate. The addition of PEG chains results in a noticeable increase in the apparent molecular weight on the gel.

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the intact conjugate and can be used to determine the DAR and the distribution of different drug-loaded species.

-

UV-Vis Spectroscopy: This technique can be used to determine the protein concentration and, in the case of ADCs, to calculate the average DAR by measuring the absorbance of the protein and the payload at their respective maximal absorbance wavelengths.

Visualizing Workflows and Pathways

Logical Relationships in ADC Design

The therapeutic index of an ADC is a critical parameter that reflects the balance between its efficacy and toxicity. The properties of the PEG linker play a pivotal role in optimizing this index.

References

Core Photophysical and Spectral Properties of Cy5

An In-depth Technical Guide to the Cy5 Fluorophore: Excitation and Emission Spectra

For researchers, scientists, and drug development professionals, the cyanine 5 (Cy5) fluorophore is a cornerstone of fluorescence-based assays. Its photophysical properties make it an invaluable tool for a wide range of applications, from fundamental cell biology to high-throughput screening. This guide provides a detailed overview of the core characteristics of Cy5, with a focus on its excitation and emission spectra.

Cy5 is a synthetic, far-red fluorescent dye belonging to the cyanine family.[1] Its defining characteristic is its strong absorption of light in the red region of the spectrum and subsequent emission of slightly longer wavelength far-red light. This positions its fluorescence in a spectral window where cellular and tissue autofluorescence is minimal, leading to an improved signal-to-noise ratio in biological applications.[1]

The key quantitative parameters that define the performance of Cy5 are summarized in the table below. These values are crucial for selecting appropriate excitation sources (e.g., lasers) and emission filters for optimal signal detection.

| Parameter | Value |

| Peak Excitation Wavelength (λex) | 649 nm[2][3] |

| Peak Emission Wavelength (λem) | 666 - 670 nm[1] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 |

Table 1: Quantitative Spectroscopic Properties of Cy5.

Experimental Protocol: Determination of Excitation and Emission Spectra

The following protocol outlines a generalized procedure for determining the excitation and emission spectra of a Cy5-conjugated molecule, such as an antibody or oligonucleotide, using a spectrofluorometer.

Objective: To experimentally determine the peak excitation and emission wavelengths of a Cy5 conjugate.

Materials:

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvette

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biomolecules)

-

Cy5-conjugated sample

-

Solvent blank (unconjugated sample in the same buffer)

Methodology:

-

Instrument Preparation:

-

Power on the spectrofluorometer and its light source (typically a xenon arc lamp). Allow the system to warm up for at least 30 minutes to ensure stable lamp output.

-

-

Blank Measurement:

-

Fill the quartz cuvette with the solvent blank.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Perform a scan to measure any background signal from the solvent and cuvette. This will be subtracted from the sample measurement.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy5 (~670 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The instrument will record the fluorescence intensity at 670 nm for each excitation wavelength.

-

The resulting spectrum will show a peak at the wavelength of maximum excitation.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined peak excitation wavelength (around 649 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

The instrument will record the intensity of emitted fluorescence across this range.

-

The resulting spectrum will show a peak at the wavelength of maximum emission.

-

-

Data Analysis:

-

Subtract the blank measurement from both the excitation and emission spectra of the sample.

-

The peak of the corrected spectra will provide the experimental values for the excitation and emission maxima.

-

Key Applications and Signaling Pathways

The distinct spectral properties of Cy5 make it a versatile tool in various experimental contexts.

Immunofluorescence

In immunofluorescence, Cy5 is frequently used as a label for secondary antibodies to detect specific target antigens within cells or tissues. Its far-red emission is well-separated from other common fluorophores like FITC (green) and TRITC (red), making it ideal for multi-color imaging.

References

The Pivotal Role of Trans-Cyclooctene in Inverse-Electron-Demand Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry, primarily through its exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners. This powerful "click chemistry" ligation has revolutionized the site-specific modification of biomolecules within complex biological environments, paving the way for significant advancements in drug development, diagnostics, and fundamental biological research. This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine chemistry, quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO in bioorthogonal chemistry is fundamentally based on its reaction with 1,2,4,5-tetrazines, commonly known as the TCO-tetrazine ligation. This reaction proceeds via an iEDDA cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine product.[1][2]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][2] This enables efficient conjugation even at the low concentrations typical of biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[1]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures highly specific conjugation and minimizes off-target reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, leading to high product yields and stable conjugates.

The remarkable reactivity of TCO is attributed to the significant ring strain of the trans-configured double bond within the eight-membered ring. This strain is released during the [4+2] cycloaddition with the electron-deficient tetrazine, providing a substantial thermodynamic driving force for the reaction.

Quantitative Data: Reaction Kinetics of TCO Derivatives

The reactivity of the TCO-tetrazine ligation can be finely tuned by modifying the structure of both the trans-cyclooctene and the tetrazine. A variety of TCO derivatives have been developed to enhance reaction rates, stability, and hydrophilicity. The table below summarizes the second-order rate constants for the reaction of several common TCO derivatives with a representative tetrazine partner.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Notes |

| trans-Cyclooctene | TCO | ~2,000 | The foundational TCO structure. |

| (E)-Cyclooct-4-enol | TCO-OH | ~70,000 (axial isomer) | Introduction of a hydroxyl group for further functionalization. The axial isomer is more reactive than the equatorial isomer. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects from geminal substitution. |

| Conformationally strained TCO | s-TCO | Reacts 160 times faster with 3,6-diphenyl-s-tetrazine than the original TCO. | Fusion of a cyclopropane ring increases ring strain and reactivity. |

| cis-Dioxolane-fused TCO | d-TCO | (318-366) x 10³ | A strained half-chair conformation enhances reactivity. The cis-fused dioxolane ring also improves hydrophilicity and stability. |

Experimental Protocols

The following are detailed protocols for the labeling of proteins with TCO and subsequent ligation with a tetrazine-functionalized molecule. These protocols are generalizable for a wide range of biomolecules and reaction partners.

Protocol 1: Labeling of Primary Amines on a Protein with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety by targeting primary amines, such as the ε-amino group of lysine residues, using an N-hydroxysuccinimide (NHS) ester derivative of TCO.

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-8.5. The buffer should be free of primary amines (e.g., Tris or glycine).

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: If necessary, perform a buffer exchange to remove any primary amine-containing buffers using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH to ~8.3, which is optimal for NHS ester reactions.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching (Optional): To quench any unreacted TCO-NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to a neutral PBS, pH 7.4.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule, or another protein).

Materials:

-

TCO-modified protein (from Protocol 1)

-

Tetrazine-labeled molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-functionalized molecule can be used to ensure complete consumption of the TCO-modified protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification (Optional): The final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

-

Storage: Store the final conjugate at 4°C.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical workflow for TCO-tetrazine bioorthogonal reactions.

Applications in Drug Development and Research

The TCO-tetrazine ligation has found widespread application in various fields due to its remarkable efficiency and biocompatibility.

-

Pretargeted Imaging and Therapy: In nuclear medicine, this reaction is employed for pretargeted imaging and therapy. An antibody conjugated to TCO is first administered and allowed to accumulate at a tumor site. Subsequently, a much smaller, radiolabeled tetrazine is administered, which rapidly reacts with the TCO-tagged antibody at the tumor, minimizing off-target radiation exposure.

-

Antibody-Drug Conjugates (ADCs): The precise and stable nature of the TCO-tetrazine linkage is ideal for the construction of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

-

"Click-to-Release" Chemistry: TCO derivatives have been designed for "click-to-release" applications, where the iEDDA reaction triggers the cleavage of a linker and the release of a therapeutic agent at a specific site.

-

Cellular Imaging: The fluorogenic potential of some TCO-tetrazine reactions, where fluorescence is enhanced upon ligation, has been harnessed for live-cell imaging with high signal-to-noise ratios.

-

Biomolecule Labeling and Tracking: The ability to specifically label proteins, glycans, and other biomolecules in living systems has provided powerful tools for studying their dynamics and functions.

Stability and Considerations

While TCOs are highly reactive, their stability can be a concern, particularly for the more strained derivatives. Some TCOs can isomerize to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCOs can be influenced by factors such as the presence of thiols and copper-containing proteins. The development of more stable TCO derivatives, such as d-TCO, has helped to address these challenges. For highly reactive TCOs, storage as Ag(I) metal complexes can extend their shelf-life.

Conclusion

The inverse-electron-demand Diels-Alder reaction between trans-cyclooctene and tetrazine stands as one of the most powerful and versatile bioorthogonal reactions developed to date. Its unparalleled kinetics, high specificity, and biocompatibility have made it an indispensable tool for researchers, scientists, and drug development professionals. The continued development of novel TCO and tetrazine derivatives with tailored properties promises to further expand the applications of this remarkable chemistry in addressing complex challenges in biology and medicine.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Cy5-PEG7-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Cy5-PEG7-TCO, a fluorescent dye integral to advanced bioorthogonal chemistry. While a specific Safety Data Sheet (SDS) for Cy5-PEG7-TCO is not publicly available, this document compiles and extrapolates crucial safety information from the SDS of its core components, Cy5 dye and Cy5-TCO, to ensure best practices in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Overview

Cy5-PEG7-TCO is a molecule combining a Cyanine 5 (Cy5) fluorescent dye, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety.[1][2][3][4] This structure allows for highly efficient and specific labeling of molecules containing a tetrazine group through an inverse electron demand Diels-Alder (iEDDA) reaction, a cornerstone of modern bioorthogonal chemistry.[1] The PEG spacer enhances solubility and minimizes steric hindrance.

Hazard Identification and Precautionary Measures

As with any chemical compound, understanding the potential hazards is paramount. Based on the available data for Cy5 and related compounds, researchers should observe the following precautions.

General Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid the formation of dust and aerosols.

-

Prevent contact with skin and eyes.

-

Do not ingest or inhale.

-

Keep away from sources of ignition.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

Quantitative Data Summary

The following tables summarize the key quantitative data for the storage, stability, and handling of Cy5-PEG7-TCO and its components.

Table 1: Storage and Stability

| Parameter | Value | Source |

| Storage Temperature | -20°C | |

| Storage Conditions | Keep cool and dry. Protect from light and moisture. Desiccate. | |

| Shipping Conditions | Dry ice | |

| Stability of TCO moiety | Stable in aqueous buffered media for weeks at 4°C. |

Table 2: Physical and Chemical Properties

| Parameter | Value | Source |

| Appearance | Blue solid | |

| Solubility | Water, DMSO, DMF, MeOH | |

| Excitation Maximum (Cy5) | 647 nm | |

| Emission Maximum (Cy5) | 663 nm |

Experimental Protocols: Safe Handling Workflow

Adherence to a strict experimental workflow is crucial for minimizing exposure and ensuring the integrity of the compound.

Protocol for Handling Cy5-PEG7-TCO:

-

Receiving and Unpacking:

-

Upon receipt, inspect the packaging for any damage.

-

Wear appropriate PPE.

-

Note the shipping conditions (e.g., dry ice) and transfer the compound to the recommended storage immediately.

-

-

Preparation of Stock Solutions:

-

Work in a chemical fume hood or a well-ventilated area.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Use a calibrated pipette to add the appropriate solvent (e.g., DMSO) to the desired concentration.

-

Cap the vial tightly and vortex briefly to ensure complete dissolution.

-

-

Use in Experiments:

-

Handle all solutions containing Cy5-PEG7-TCO with care, avoiding skin and eye contact.

-

Use the minimum amount of compound necessary for the experiment.

-

Clearly label all tubes and containers.

-

-

Spill and Waste Disposal:

-

In case of a spill, avoid dust formation.

-

Collect the spilled material using appropriate methods (e.g., absorbent pads for liquids, careful sweeping for solids) and place it in a sealed container for disposal.

-

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not let the chemical enter drains.

-

First Aid Measures

In the event of exposure, follow these first aid guidelines, based on the SDS for Cy5.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

-

After Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: General laboratory workflow for handling Cy5-PEG7-TCO.

Caption: Hierarchy of controls for safe chemical handling.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Cy5 via TCO-Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of proteins with Cyanine 5 (Cy5) utilizing the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety. This powerful "click chemistry" ligation offers exceptional kinetics and selectivity, enabling precise and efficient conjugation of Cy5 to proteins in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a polyethylene glycol (PEG) spacer, such as PEG7, enhances the solubility of the labeling reagent and minimizes steric hindrance, further improving labeling efficiency.[3]

The typical workflow involves a two-step process:

-

Protein Modification: The protein of interest is first functionalized with a trans-cyclooctene (TCO) group. This is commonly achieved by reacting primary amines (e.g., the side chains of lysine residues) on the protein with a TCO-PEG-NHS ester.

-

Bioorthogonal Ligation: The TCO-modified protein is then reacted with a tetrazine-functionalized Cy5 dye (e.g., Cy5-PEG-Tetrazine). The extremely fast and specific reaction forms a stable covalent bond, resulting in the fluorescently labeled protein.[1]

It is important to note that the reactive partners are TCO and tetrazine. Therefore, the labeling strategy involves reacting a TCO-modified protein with a tetrazine-modified dye, or vice-versa. This document will focus on the more common approach of first modifying the protein with TCO.

Data Presentation

Table 1: Key Quantitative Parameters of TCO-Tetrazine Ligation

| Parameter | Value | Remarks | Source(s) |

| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ | The reaction is exceptionally fast, allowing for efficient labeling even at low concentrations. The precise rate depends on the specific structures of the tetrazine and TCO, as well as the solvent. | [4] |

| Reaction Conditions | PBS buffer, pH 6.0-9.0, room temperature | The reaction is robust and proceeds under mild, biocompatible conditions. | |

| Conjugation Efficiency | > 99% | High efficiency is achievable under optimal conditions. | |

| Cy5 Excitation Maximum (λex) | ~650 nm | Post-ligation with TCO. | |

| Cy5 Emission Maximum (λem) | ~670 nm | Post-ligation with TCO. |

Table 2: Comparison of Reagents for TCO-Tetrazine Ligation

| Reagent | Key Feature | Advantage | Source(s) |

| Methyl-substituted Tetrazines | High stability in aqueous media. | Reliable for protein labeling applications. | |

| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics. | Ideal for in vivo imaging where reaction speed is critical. | |

| TCO with PEG Spacer | Increased hydrophilicity and flexibility. | Improves labeling efficiency, enhances water solubility of the conjugate, and reduces steric hindrance. | |

| Strained TCO (sTCO) | Increased ring strain. | Leads to even faster reaction rates compared to standard TCO. |

Experimental Protocols

Protocol 1: Functionalization of Proteins with TCO-PEG7-NHS Ester

This protocol details the initial step of modifying a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

TCO-PEG7-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette for buffer exchange and purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting spin column or dialysis.

-

-

Prepare TCO-PEG7-NHS Ester Solution:

-

Immediately before use, prepare a 10 mM stock solution of the TCO-PEG7-NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-PEG7-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quench Reaction:

-

Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 5-15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG7-NHS ester by passing the reaction mixture through a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

-

The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-functionalized dye or can be stored at 4°C for future use.

Protocol 2: Ligation of TCO-labeled Protein with Cy5-Tetrazine

This protocol describes the bioorthogonal "click" reaction to fluorescently label the TCO-modified protein.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Cy5-Tetrazine derivative (e.g., Cy5-PEG-Tetrazine)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

-

Size-exclusion chromatography (SEC) column for purification (optional)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the Cy5-Tetrazine in a compatible solvent (e.g., DMSO or water) to create a stock solution.

-

-

Ligation Reaction:

-

Add the Cy5-Tetrazine solution to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule is recommended to ensure complete labeling of the TCO-modified protein.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final Cy5-labeled protein conjugate can be purified from any unreacted dye using size-exclusion chromatography.

-

-

Storage:

-

Store the final conjugate at 4°C, protected from light, until ready for use.

-

Mandatory Visualization

Caption: Experimental workflow for protein labeling with Cy5 via TCO-tetrazine ligation.

References

Application Notes and Protocols: In Vivo Imaging Using Cy5-PEG7-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Cy5-PEG7-TCO in pretargeted in vivo imaging. Cy5-PEG7-TCO is a near-infrared (NIR) fluorescent probe functionalized with a trans-cyclooctene (TCO) group. This probe is designed for bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified targeting molecule, such as an antibody or a small molecule ligand.[1][2]

The pretargeting strategy involves a two-step approach that separates the targeting event from the imaging event.[1] First, a tetrazine-conjugated targeting molecule is administered and allowed to accumulate at the desired biological target while the excess unbound conjugate clears from circulation. Subsequently, the Cy5-PEG7-TCO imaging agent is administered. It rapidly reacts with the tetrazine-modified targeting molecule at the target site, leading to a high-contrast fluorescent signal.[1][3]

Key Components and Their Functions:

-

Cy5 (Cyanine 5): A near-infrared fluorescent dye that offers deep tissue penetration and minimal background autofluorescence, making it ideal for in vivo imaging applications.

-

PEG7 (Polyethylene Glycol, 7 units): A flexible, hydrophilic spacer that enhances the solubility, biocompatibility, and circulation time of the probe while reducing non-specific interactions.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile for the iEDDA reaction with a tetrazine, enabling rapid and specific covalent bond formation in a biological environment.

Applications

The pretargeted imaging approach using Cy5-PEG7-TCO is a versatile platform with numerous applications in research and drug development:

-

Oncology: High-contrast imaging of tumors by targeting cancer-specific antigens with tetrazine-labeled antibodies. This can be used for tumor detection, margin delineation during surgery, and monitoring response to therapy.

-

Immunology: Tracking the biodistribution and target engagement of immune cells or antibody-drug conjugates (ADCs).

-

Neuroscience: Imaging specific cell populations or pathological protein aggregates within the central nervous system, provided the targeting molecule can cross the blood-brain barrier.

-

Cardiovascular Disease: Visualizing plaques, clots, or areas of inflammation in the vasculature.

-

Pharmacokinetics and Biodistribution Studies: Assessing the in vivo distribution and clearance of novel targeting molecules without the need to directly label them with a fluorophore for each study.

Experimental Workflows and Signaling Pathways

Pretargeted In Vivo Imaging Workflow

The fundamental workflow for a pretargeted in vivo imaging experiment consists of two main stages. The first stage involves the administration of a tetrazine-conjugated targeting molecule, typically an antibody, which is allowed to accumulate at the target site and clear from circulation. The second stage involves the administration of the Cy5-PEG7-TCO for the bioorthogonal reaction and subsequent imaging.

Caption: Pretargeted in vivo imaging workflow.

Bioorthogonal Reaction: iEDDA

The core of this imaging technique is the inverse-electron demand Diels-Alder (iEDDA) reaction. The electron-poor tetrazine ring on the targeting antibody reacts rapidly and specifically with the strained trans-cyclooctene (TCO) on the Cy5-PEG7-TCO probe. This "click" reaction forms a stable covalent bond, effectively "painting" the target with the Cy5 fluorophore.

Caption: Inverse-electron demand Diels-Alder (iEDDA) reaction.

Experimental Protocols

Protocol 1: Conjugation of Tetrazine to a Targeting Antibody

This protocol describes the general procedure for labeling an antibody with a tetrazine-NHS ester.

Materials:

-

Targeting antibody (1-10 mg/mL)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Tetrazine-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., PD-10)

Procedure:

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

-

Purification: Remove the unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its specific absorbance maximum, or by using mass spectrometry.

Protocol 2: Pretargeted In Vivo Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general procedure for a pretargeted imaging study.

Materials:

-

Tumor-bearing mice

-

Tetrazine-conjugated antibody

-

Cy5-PEG7-TCO

-

Sterile PBS

-

In vivo fluorescence imaging system (e.g., IVIS)

Procedure:

-

Administration of Tetrazine-Antibody:

-

Administer the tetrazine-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.

-

Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

-

-

Administration of Cy5-PEG7-TCO:

-

Dissolve the Cy5-PEG7-TCO in sterile PBS to the desired concentration.

-

Administer the Cy5-PEG7-TCO solution to the mice, typically via intravenous injection. The molar ratio of Cy5-PEG7-TCO to the administered antibody should be optimized, but a 2:1 to 5:1 ratio is a common starting point.

-

-

In Vivo Imaging:

-

At various time points after the administration of Cy5-PEG7-TCO (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging.

-

Use an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

-

Acquire images and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to determine the target-to-background ratio.

-

-

Biodistribution Analysis (Optional):

-

At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe. Normalize the fluorescence intensity to the weight of the organ.

-

Data Presentation

Quantitative data from in vivo imaging studies should be presented clearly to allow for comparison between different experimental groups.

Table 1: In Vivo Imaging Parameters

| Parameter | Value | Notes |

| Excitation Wavelength | ~640 nm | Optimal for Cy5 fluorophore. |

| Emission Wavelength | ~670 nm | Optimal for Cy5 fluorophore. |

| Antibody Dose | 1-10 mg/kg | Dependent on antibody and target. |

| Antibody Circulation Time | 24-72 hours | Must be optimized for clearance. |

| Cy5-PEG7-TCO Dose | 2:1 to 5:1 molar ratio to Ab | Should be optimized. |

| Imaging Time Points | 1, 4, 24 hours post-probe | Additional time points may be needed. |

Table 2: Representative Biodistribution Data

This table shows example data for the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection of the imaging probe.

| Organ | %ID/g (Mean ± SD) |

| Tumor | 12.5 ± 2.1 |

| Liver | 4.8 ± 0.9 |

| Spleen | 2.1 ± 0.5 |

| Kidneys | 1.5 ± 0.4 |

| Lungs | 1.1 ± 0.3 |

| Muscle | 0.5 ± 0.1 |

Note: The data in this table is illustrative and will vary significantly based on the antibody, tumor model, and other experimental conditions.

Table 3: Pharmacokinetic Parameters

This table presents example pharmacokinetic data for a Cy5-labeled compound.

| Parameter | Value | Description |

| Circulation Half-life (t½) | ~6 hours | Time for blood concentration to reduce by half. |

| Area Under the Curve (AUC) | Varies | Total drug exposure over time. |

Note: Pharmacokinetic properties are highly dependent on the entire conjugate (antibody + probe) and should be determined empirically.

References

Application Notes and Protocols for Cy5-PEG7-TCO Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of a tetrazine-modified antibody to Cy5-PEG7-TCO. This bioorthogonal "click chemistry" approach facilitates the creation of precisely labeled, fluorescent antibody conjugates for a variety of applications in research and drug development.

Introduction

Site-specific antibody conjugation has emerged as a critical technique for the development of next-generation antibody-drug conjugates (ADCs) and other immunoconjugates.[1][2][3] Traditional conjugation methods that target native lysine or cysteine residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable performance.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and specific bioorthogonal reaction that enables precise control over conjugation stoichiometry.[4]

The Cy5-PEG7-TCO reagent combines a bright, far-red fluorescent dye (Cy5), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive TCO group. This allows for the efficient and specific labeling of antibodies that have been pre-functionalized with a tetrazine moiety. The resulting fluorescently labeled antibodies are valuable tools for a range of applications, including in vivo imaging, flow cytometry, and targeted drug delivery research.

Principle of the Reaction

The conjugation is based on the highly efficient and selective TCO-tetrazine ligation, a form of click chemistry. The reaction proceeds via a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition : The electron-deficient tetrazine on the modified antibody rapidly reacts with the strained, electron-rich TCO group of the Cy5-PEG7-TCO reagent.

-

Retro-Diels-Alder Reaction : This cycloaddition forms an unstable intermediate that quickly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine linkage.

This reaction is characterized by its exceptionally fast kinetics and its ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.

Applications

Site-specifically conjugated antibodies with Cy5 offer several advantages for research and development:

-

Homogeneous Conjugates : Produces antibody conjugates with a precisely defined dye-to-antibody ratio (DAR), leading to consistent performance and simplified analysis.

-

Improved Pharmacokinetics : The hydrophilic PEG7 spacer can help to improve the solubility and pharmacokinetic profile of the antibody conjugate.

-

Advanced Imaging : The far-red Cy5 fluorophore is well-suited for in vivo imaging studies due to reduced background autofluorescence from biological tissues.

-

Theranostics and Targeted Delivery : Enables the development of antibody conjugates for simultaneous tracking (diagnostics) and delivery of therapeutic agents.

-

Flow Cytometry and Cellular Imaging : Allows for precise quantification and visualization of target antigens on or within cells.

Experimental Protocols

This section provides a general two-step protocol for the preparation of a Cy5-labeled antibody. The first step involves the introduction of a tetrazine handle onto the antibody, and the second step is the ligation with Cy5-PEG7-TCO.

Protocol 1: Antibody Modification with a Tetrazine-NHS Ester

This protocol describes the modification of an antibody with a tetrazine group using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines (lysine residues). For site-specific conjugation, it is assumed that the antibody has been engineered to have a specific reactive site, or that a site-selective labeling strategy is employed.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Tetrazine-PEGx-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation : Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Tetrazine-NHS Ester Stock Solution : Immediately before use, dissolve the Tetrazine-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction : Add a 5- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching (Optional) : To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Purification : Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

Protocol 2: Ligation of Tetrazine-Modified Antibody with Cy5-PEG7-TCO

Materials:

-

Tetrazine-modified antibody in PBS (pH 7.4)

-

Cy5-PEG7-TCO

-

Anhydrous DMSO

-

Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

-

Cy5-PEG7-TCO Stock Solution : Dissolve the Cy5-PEG7-TCO in anhydrous DMSO to a concentration of 1-5 mM.

-

Ligation Reaction : Add a 1.5- to 5-fold molar excess of the Cy5-PEG7-TCO stock solution to the tetrazine-modified antibody solution.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.

-

Purification : Purify the Cy5-antibody conjugate to remove unreacted Cy5-PEG7-TCO using a desalting column or SEC.

Data Presentation

| Parameter | Protocol 1: Antibody-Tetrazine Modification | Protocol 2: Cy5-TCO Ligation |

| Reagents | Antibody, Tetrazine-PEGx-NHS Ester | Tetrazine-Antibody, Cy5-PEG7-TCO |

| Recommended Buffer | Amine-free buffer (e.g., PBS), pH 7.4-8.0 | PBS, pH 7.4 |

| Molar Excess of Reagent | 5-20 fold (Tetrazine-NHS to Antibody) | 1.5-5 fold (Cy5-TCO to Tetrazine-Ab) |

| Reaction Time | 30-60 minutes | 1-2 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

| Purification Method | Desalting Column (e.g., G-25) | Desalting Column or SEC |

Characterization of the Cy5-Antibody Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the quality of the final product.

-

UV-Vis Spectroscopy : The dye-to-antibody ratio (DAR) can be estimated by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Cy5).

-

Mass Spectrometry (MS) : Intact mass analysis can confirm the covalent attachment of the Cy5-PEG7-TCO moiety and determine the precise DAR and distribution of species.

-

Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful technique for resolving antibody conjugates based on the number of conjugated hydrophobic molecules. It can be used to assess the heterogeneity and determine the distribution of different DAR species.

-

Size-Exclusion Chromatography (SEC) : SEC can be used to assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.

| Characterization Technique | Information Provided |

| UV-Vis Spectroscopy | Dye-to-Antibody Ratio (DAR) estimation |

| Mass Spectrometry (MS) | Precise DAR, verification of conjugation, heterogeneity |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, purity, and heterogeneity assessment |

| Size-Exclusion Chromatography (SEC) | Detection of aggregates, assessment of purity |

Visualizations

Caption: Workflow for two-step antibody conjugation.

References

- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Cell Surface Proteins with Cy5-PEG7-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is critical for understanding their function, trafficking, and role in disease. This document provides detailed application notes and protocols for the use of Cy5-PEG7-TCO, a fluorescent probe that leverages bioorthogonal click chemistry for the specific labeling of cell surface proteins. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine-modified target protein offers exceptional reaction kinetics and specificity, making it an ideal tool for live-cell imaging, flow cytometry, and other applications in complex biological systems.[1][2][3]

The Cy5-PEG7-TCO reagent consists of a bright, far-red Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG7) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO moiety. This probe reacts specifically with a tetrazine-modified protein of interest on the cell surface. The tetrazine group can be introduced site-specifically onto a target protein through genetic code expansion or by conjugation to a targeting ligand such as an antibody.

Principle of TCO-Tetrazine Ligation

The labeling strategy is based on the highly efficient and bioorthogonal iEDDA cycloaddition reaction between a TCO and a tetrazine.[1][2] This reaction is characterized by its extremely fast kinetics, proceeding rapidly even at low concentrations, and its ability to form a stable covalent bond under physiological conditions without the need for a catalyst.

The workflow involves two main steps:

-

Introduction of a Tetrazine Moiety: The tetrazine group is first introduced onto the cell surface protein of interest. This can be achieved by expressing the protein with a genetically encoded non-canonical amino acid bearing a tetrazine group or by using an antibody-tetrazine conjugate that binds to the target protein.

-

Labeling with Cy5-PEG7-TCO: The cells are then incubated with Cy5-PEG7-TCO. The TCO group on the probe rapidly and specifically reacts with the tetrazine on the target protein, resulting in covalent labeling with the Cy5 fluorophore.

Key Advantages of Cy5-PEG7-TCO Labeling

-

High Specificity: The TCO-tetrazine reaction is bioorthogonal, meaning it does not cross-react with other functional groups found in biological systems, ensuring minimal off-target labeling.

-

Fast Reaction Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low probe concentrations.

-

Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment) and does not require cytotoxic catalysts like copper, making it ideal for live-cell applications.

-

Bright and Photostable Fluorophore: Cy5 is a bright and photostable fluorophore in the far-red spectrum, minimizing autofluorescence from cellular components.

-

Improved Solubility and Reduced Sterics: The PEG7 linker enhances the water solubility of the probe and provides a flexible spacer, reducing steric hindrance and improving access of the TCO group to the tetrazine-modified protein.

Quantitative Data Summary

The performance of Cy5-PEG7-TCO labeling is dependent on several factors, including the expression level of the target protein, the efficiency of tetrazine incorporation, and the specific experimental conditions. The following table provides an illustrative summary of expected performance characteristics.

| Parameter | Illustrative Value | Key Considerations |

| Reaction Kinetics (k₂) | >800 M⁻¹s⁻¹ | Extremely fast, enabling rapid labeling. |

| Excitation Maximum (λex) | ~650 nm | Optimal for far-red excitation sources. |

| Emission Maximum (λem) | ~670 nm | Emission in the far-red spectrum reduces background fluorescence. |

| Labeling Efficiency | Highly variable | Dependent on tetrazine conjugation efficiency and target protein abundance. Can be quantified by flow cytometry. |

| Signal-to-Noise Ratio | High | The specificity of the reaction and the bright Cy5 fluorophore contribute to a high signal-to-noise ratio. |

Experimental Protocols

Protocol 1: General Workflow for Cell Surface Protein Labeling

This protocol outlines the general steps for labeling tetrazine-modified cell surface proteins with Cy5-PEG7-TCO.

Caption: General workflow for labeling cell surface proteins.

Protocol 2: Detailed Protocol for Labeling Antibody-Targeted Proteins

This protocol provides a more detailed procedure for labeling a specific cell surface protein using a tetrazine-conjugated antibody followed by Cy5-PEG7-TCO.

Materials:

-

Cells expressing the target surface protein

-

Tetrazine-conjugated antibody specific to the target protein

-

Cy5-PEG7-TCO (resuspended in DMSO or an appropriate solvent)

-

Labeling Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA), pH 7.4

-

Wash Buffer: PBS

-

Fc Receptor Blocking Solution (optional, but recommended)

Procedure:

-

Cell Preparation: a. Harvest cells and centrifuge at 300-400 x g for 5 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in cold Labeling Buffer. c. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

-

Fc Receptor Blocking (Optional): a. To reduce non-specific antibody binding, add an Fc receptor blocking solution according to the manufacturer's instructions. b. Incubate for 10-15 minutes on ice.

-

Incubation with Tetrazine-Antibody: a. Add the tetrazine-conjugated antibody to the cell suspension at the manufacturer's recommended concentration. b. Incubate for 30-60 minutes on ice, protected from light.

-

Washing: a. Add 10 volumes of cold Wash Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. b. Discard the supernatant and repeat the wash step two more times to remove unbound antibody.

-

Labeling with Cy5-PEG7-TCO: a. Resuspend the cell pellet in cold Labeling Buffer. b. Add Cy5-PEG7-TCO to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Incubate for 15-30 minutes at room temperature or on ice, protected from light. The reaction is often complete within minutes.

-

Final Washes: a. Wash the cells three times with cold Wash Buffer as described in step 4 to remove unbound Cy5-PEG7-TCO.

-

Analysis: a. Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry or imaging medium for microscopy).

References

Application Notes and Protocols for Metabolic Labeling with Tetrazine and Cy5-PEG7-TCO4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying a wide range of biological processes, including glycosylation, protein synthesis, and cell proliferation.[1][2][3] This method involves introducing a bioorthogonal functional group into biomolecules by providing cells with a metabolic precursor containing this group. The bioorthogonal handle can then be specifically and efficiently labeled with a probe for visualization and analysis.[4][5]

This application note details a two-step metabolic labeling strategy employing a tetrazine-modified metabolic precursor and a Cy5-PEG7-TCO4 fluorescent probe. The core of this technique is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), a reaction renowned for its exceptionally fast kinetics and high specificity in biological systems. This "click chemistry" approach enables robust and specific labeling of metabolically tagged biomolecules in live cells with minimal perturbation.